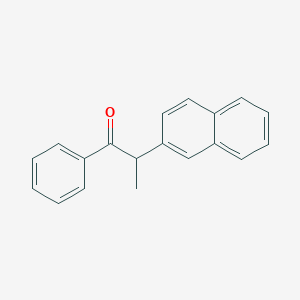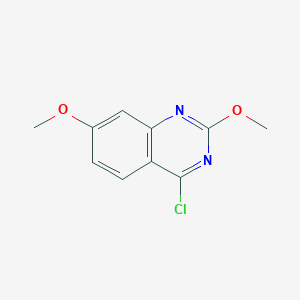
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dihydropyridine ring, and a difluoroaniline moiety
準備方法
The synthesis of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Attachment of the difluoroaniline moiety: This step involves a coupling reaction, such as a Buchwald-Hartwig amination, where the dihydropyridine-benzyl intermediate is reacted with a difluoroaniline derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline can be compared with other similar compounds, such as:
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine: This compound has a similar dihydropyridine ring and benzyl group but differs in the presence of an ethanamine moiety instead of difluoroaniline.
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-benzimidazole: This compound also contains a dihydropyridine ring and benzyl group but includes a benzimidazole moiety instead of difluoroaniline.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H18F2N2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
4-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C18H18F2N2/c19-16-10-15(21)11-17(20)18(16)14-6-8-22(9-7-14)12-13-4-2-1-3-5-13/h1-6,10-11H,7-9,12,21H2 |
InChIキー |
IJMYRTRCZHZXCR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N)F)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-Chloro-2-fluoro-phenyl)-3-chloromethyl-[1,2,4]oxadiazole](/img/structure/B8609273.png)




![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)



![Diethyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B8609366.png)



